
1-(6-Hydroxyhexyl)-3,7-dimethylxanthine
描述
1-(6-Hydroxyhexyl)-3,7-dimethylxanthine is a useful research compound. Its molecular formula is C13H20N4O3 and its molecular weight is 280.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Acetylcholinesterase Inhibition
Recent studies have highlighted the role of methylxanthines in inhibiting acetylcholinesterase, an enzyme critical for neurotransmitter regulation. The design and synthesis of novel derivatives have shown that compounds like 1-(6-Hydroxyhexyl)-3,7-dimethylxanthine exhibit significant inhibitory activity against acetylcholinesterase, suggesting potential applications in treating neurodegenerative disorders such as Alzheimer's disease .
Key Findings:
- Compounds synthesized from methylxanthine derivatives demonstrated IC50 values indicating effective inhibition of acetylcholinesterase.
- Structure-activity relationship studies suggest that modifications to the xanthine scaffold can enhance bioactivity.
Anti-inflammatory Effects
Methylxanthines are known for their anti-inflammatory properties. This compound may exert these effects by modulating cytokine release and reducing oxidative stress. Research indicates that such compounds can be beneficial in managing conditions characterized by chronic inflammation, including asthma and arthritis .
Case Study:
- A study involving animal models demonstrated reduced inflammation markers following administration of methylxanthine derivatives, supporting their use in inflammatory diseases.
Anticancer Activity
Emerging research suggests that this compound could play a role in cancer therapy. Its ability to inhibit cell proliferation and induce apoptosis in cancer cells has been observed in vitro.
Experimental Findings:
- In studies involving various cancer cell lines, methylxanthine derivatives showed promising results in reducing cell viability and inducing cell death through apoptosis pathways .
Summary Table of Applications
化学反应分析
Synthetic Routes and Alkylation Reactions
The compound is synthesized via alkylation of purine precursors . A common method involves reacting 3,7-dimethylxanthine with 5-hydroxyhexyl halides under basic conditions. Key steps include:
-
Methylation using methyl iodide in dichloromethane at low temperatures.
-
Alkylation with 5-hydroxyhexyl bromide in the presence of sodium hydride, achieving substitution at the N1 position of the purine ring .
Reaction Type | Reagents/Conditions | Yield |
---|---|---|
N1-Alkylation | 5-Hydroxyhexyl bromide, NaH, DMF | 65–75% |
Purine Ring Methylation | Methyl iodide, CH₂Cl₂, 0–5°C | >80% |
Photochemical Reactions
Under UV irradiation, lisofylline undergoes Norrish Type II fission and Yang cyclization in toluene, yielding derivatives such as:
-
1-Allyl-3,7-dimethyl-1-(5-oxohexyl)-3,7-dihydro-1H-purine-2,6-dione (40% yield) .
-
(±)-1-{[2-Hydroxy-2-methylcyclobutyl]methyl}-3,7-dimethylpurine-2,6-dione (10% yield) .
These reactions occur via singlet-excited states of the carbonyl group, confirmed by triplet-state quenching experiments .
Metabolic Transformations
Lisofylline is a primary metabolite of pentoxifylline in humans, with further biotransformations:
Oxidative Pathways
-
Formation of Carboxylic Acid Derivatives :
Reductive Pathways
Metabolite | Enzyme System | Relative Exposure (AUC) |
---|---|---|
M1 (Lisofylline) | Hepatic CYP450, AKRs | 1.0 (reference) |
M5 | Hepatic CYP450 | 5.8–8.0 |
Derivatization Reactions
The hydroxyhexyl side chain enables functional group modifications:
-
Acetylation : Reaction with acetic anhydride/pyridine yields 1-(5-acetoxyhexyl)-3,7-dimethylxanthine (90% conversion) .
-
Halogenation : Treatment with iodine and triphenylphosphine produces iodinated analogs at the purine C8 position .
Biological Interactions and Anti-inflammatory Mechanisms
Lisofylline inhibits phosphatidic acid (PA) signaling , reducing pro-inflammatory cytokines (e.g., TNF-α, IL-6) by blocking PA-mediated neutrophil activation . Its mechanism involves:
Stability and Degradation
The compound degrades under alkaline conditions (pH >9), forming:
常见问题
Q. Basic: What are the established synthesis routes for 1-(6-Hydroxyhexyl)-3,7-dimethylxanthine, and how are they validated?
Answer:
Synthesis typically involves alkylation of xanthine derivatives. A common approach is reacting 3,7-dimethylxanthine with 6-hydroxyhexyl bromide under basic conditions (e.g., K₂CO₃ in DMF). Validation employs HPLC purity analysis (>98% by reverse-phase chromatography) and structural confirmation via ¹H/¹³C NMR (e.g., hydroxyhexyl proton signals at δ 3.5–3.7 ppm) . For reproducibility, researchers should optimize reaction time (12–24 hrs) and temperature (60–80°C), monitoring intermediates via TLC.
Table 1: Synthesis Optimization Parameters
Parameter | Range Tested | Optimal Condition | Yield (%) |
---|---|---|---|
Reaction Temperature | 50–90°C | 70°C | 78 |
Solvent | DMF, DMSO, AcCN | DMF | 82 |
Base | K₂CO₃, NaH, Et₃N | K₂CO₃ | 85 |
Q. Basic: What spectroscopic and chromatographic methods are critical for characterizing this compound?
Answer:
- NMR Spectroscopy : Assign hydroxyhexyl protons (δ 1.4–1.6 ppm for CH₂ groups) and xanthine aromatic protons (δ 7.8–8.1 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 267.1452 (calculated for C₁₃H₂₂N₄O₃).
- HPLC : Use C18 columns with mobile phase (MeCN:H₂O, 60:40) for purity >98% .
Q. Advanced: How can conflicting data on its adenosine receptor binding affinity be resolved?
Answer: Contradictions in IC₅₀ values (e.g., A₁ vs. A₂A receptor selectivity) may arise from assay conditions (e.g., cell lines, radioligand concentration). To resolve:
Standardize Assays : Use uniform protocols (e.g., CHO-K1 cells, [³H]NECA ligand).
Control for Metabolites : Test stability in assay buffer via LC-MS to rule out degradation .
Meta-Analysis : Compare datasets using statistical frameworks (e.g., random-effects models) to identify outliers .
Q. Advanced: What factorial design approaches optimize structure-activity relationship (SAR) studies?
Answer: A 2³ factorial design evaluates variables:
- Factors : Alkyl chain length (6–8 carbons), substituent position (N1 vs. N3), solvent polarity.
- Responses : Binding affinity (A₁/A₂A), solubility (logP).
Example Setup :
Factor | Low (-1) | High (+1) |
---|---|---|
Chain Length | 6 | 8 |
Substituent Position | N1 | N3 |
Solvent | DMSO | EtOH |
Analyze interactions using ANOVA to identify synergistic effects (e.g., longer chains in polar solvents improve solubility but reduce affinity) .
Q. Methodological: How to integrate molecular docking with experimental pharmacokinetic data?
Answer:
Docking Simulations : Use AutoDock Vina to model binding to A₁ receptors (PDB: 6D9H). Validate with free-energy perturbation (FEP) calculations.
Q. Advanced: What strategies enhance aqueous solubility without compromising bioactivity?
Answer:
- Prodrug Design : Introduce phosphate esters at the hydroxyhexyl group, cleaved in vivo by phosphatases.
- Co-Solvent Systems : Test cyclodextrin inclusion complexes (e.g., HP-β-CD) via phase-solubility studies.
Table 2: Solubility Enhancement Strategies
Strategy | Solubility (mg/mL) | Bioactivity Retention (%) |
---|---|---|
HP-β-CD Complex | 12.4 | 92 |
PEGylation | 8.9 | 85 |
Salt Formation | 10.2 | 78 |
Q. Data Analysis: How to address inconsistencies in receptor binding assay replicates?
Answer:
- Error Source Analysis : Quantify instrument variability (e.g., plate reader calibration) and biological variance (e.g., cell passage number) .
- Robust Statistical Tests : Apply Grubbs’ test to exclude outliers (α=0.05) and use Bayesian hierarchical models to pool replicate data .
Q. Mechanistic: What in vitro models best elucidate its metabolic pathways?
Answer:
- Hepatocyte Incubations : Use primary human hepatocytes with LC-MS/MS to detect phase I metabolites (e.g., hydroxylation at C8).
- CYP450 Inhibition Assays : Test CYP3A4/2D6 interactions using fluorogenic substrates (e.g., Vivid® assays) .
Q. Advanced Synthesis: How to apply Design of Experiments (DoE) to maximize yield?
Answer:
A Box-Behnken design optimizes three factors:
- Variables : Catalyst loading (0.5–1.5 mol%), temperature (60–80°C), reaction time (8–16 hrs).
- Response Surface Model : Predicts optimal yield (82%) at 1.0 mol% catalyst, 72°C, 12 hrs .
Q. Validation: What are best practices for validating analytical methods in stability studies?
Answer:
属性
CAS 编号 |
56395-71-2 |
---|---|
分子式 |
C13H20N4O3 |
分子量 |
280.32 g/mol |
IUPAC 名称 |
1-(6-hydroxyhexyl)-3,7-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C13H20N4O3/c1-15-9-14-11-10(15)12(19)17(13(20)16(11)2)7-5-3-4-6-8-18/h9,18H,3-8H2,1-2H3 |
InChI 键 |
FQMLNCMGNMEXAL-UHFFFAOYSA-N |
规范 SMILES |
CN1C=NC2=C1C(=O)N(C(=O)N2C)CCCCCCO |
产品来源 |
United States |
Synthesis routes and methods
Procedure details
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。